AS1269574

GPR119 agonist cAMP assay type 2 diabetes

Researchers need tool compounds that discriminate between GPR119/cAMP and TRPA1/Ca2+ pathways without confounding hypoglycemia. AS1269574 solves this uniquely. - Dual agonist (GPR119 EC50=2.5 μM; TRPA1 activator) - Glucose-dependent insulin secretion only at ≥16.8 mM glucose - Oral bioavailability validated in mouse OGTT (100 mg/kg p.o.) - Amenable to PROTAC conjugation via aminoethanol handle

Molecular Formula C13H14BrN3O
Molecular Weight 308.17 g/mol
CAS No. 330981-72-1
Cat. No. B1667627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1269574
CAS330981-72-1
Synonyms2-(2-(4-bromophenyl)-6-methylpyrimidin-4-yl)aminoethanol
AS 1269574
AS-1269574
AS1269574
Molecular FormulaC13H14BrN3O
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO
InChIInChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17)
InChIKeyDUKPGOOUJNUIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS1269574 GPR119 Agonist Overview


2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol (CAS 330981-72-1), also designated AS1269574, is a 2,4,6-trisubstituted pyrimidine derivative that functions as a potent, orally bioavailable small-molecule agonist of the G protein-coupled receptor 119 (GPR119) [1]. The compound is characterized by a p-bromophenyl substituent at the pyrimidine 2-position, a methyl group at the 6-position, and an aminoethanol side chain at the 4-position, yielding a molecular formula of C13H14BrN3O and a molecular weight of 308.17 g/mol [2]. In addition to its canonical GPR119 agonist activity (EC50 = 2.5 μM in HEK293 cells expressing human GPR119), AS1269574 exhibits a therapeutically relevant dual pharmacology through direct activation of transient receptor potential ankyrin 1 (TRPA1) cation channels [1][3].

GPR119 Agonism
cAMP and β-arrestin recruitment pathway assay context
TRPA1 Engagement
Dual-target cation channel activation for secretion studies
Oral Administration
Glucose-dependent response research in rodent models

Why AS1269574 Is Not Interchangeable


Generic substitution among GPR119 agonists is scientifically unsound due to profound differences in chemical scaffold architecture, receptor activation potency, and off-target pharmacology. AS1269574 is the prototype of a 2,4,6-trisubstituted pyrimidine class and is the only GPR119 agonist with robustly validated dual agonism at both GPR119 and TRPA1 channels, a property not shared by structurally unrelated agonists such as AR231453 (a pyrazolopyrimidine), MBX-2982 (a pyrimidine carboxamide), GSK1292263 (a piperidinyl-pyrimidine), or the endogenous lipid oleoylethanolamide [1][2]. Furthermore, AS1269574 uniquely induces glucose-stimulated insulin secretion (GSIS) exclusively under high-glucose conditions (16.8 mM), in stark contrast to sulfonylureas like glibenclamide that provoke insulin release even under low-glucose conditions (2.8 mM), thereby mitigating hypoglycemia risk [1]. Substituting AS1269574 with a higher-potency GPR119 agonist such as AR231453 (EC50 = 0.68 nM) or GSK1292263 (pEC50 ≈ 6.9) would eliminate the TRPA1-mediated component of GLP-1 secretion and alter the glucose-dependent selectivity profile, leading to irreproducible experimental outcomes in diabetes and metabolic research [3][4].

Dual GPR119/TRPA1 mechanism is absent from AR231453, MBX-2982, and GSK1292263, altering GLP-1 secretion pathways.
Glucose-dependent insulin release profile may not transfer to sulfonylureas, which stimulate secretion under low glucose.
2,4,6-Trisubstituted pyrimidine scaffold differs from pyrazolopyrimidine or carboxamide agonists, affecting selectivity patterns.

AS1269574 vs Leading GPR119 Agonists


GPR119 Agonist Potency Comparison

In a luciferase reporter gene assay measuring cAMP induction in HEK293 cells transiently expressing human GPR119, AS1269574 exhibited an EC50 of 2.5 μM (pEC50 = 5.6). This potency is 3,676-fold weaker than the sub-nanomolar agonist AR231453 (EC50 = 0.68 nM), approximately 2-fold more potent than MBX-2982 (EC50 ≈ 5 μM), 57-fold weaker than GSK1292263 (pEC50 = 6.9, corresponding to EC50 ≈ 126 nM), and 2- to 3-fold more potent than PSN632408 (EC50 = 5.6–7.9 μM) [1][2][3][4]. Notably, AS1269574 achieves 100% maximal cAMP stimulation relative to the reference agonist GSK1292263, whereas many weaker agonists exhibit only partial efficacy [5].

GPR119 Agonist Potency
Cross-study comparable
EC50 2.5 µM (full agonist)
Reported cross-study EC50 comparison with full efficacy context
AR231453 0.68 nM; GSK1292263 ~126 nM; MBX-2982 ~5 µM; PSN632408 5.6–7.9 µM
GPR119 agonist cAMP assay type 2 diabetes incretin hormone

Dual GPR119/TRPA1 Activation

Patch-clamp electrophysiology and calcium imaging studies demonstrate that AS1269574 directly activates an outwardly rectifying membrane current with properties characteristic of TRPA1 cation channels in STC-1 intestinal L cells and HEK293 cells expressing recombinant rat TRPA1. This TRPA1 activation is concentration-dependent and is abolished by TRPA1-selective blockers (AP-18, A967079, HC030031). Crucially, this TRPA1-mediated action is not replicated by the structurally distinct GPR119 agonists AR231453 (pyrazolopyrimidine) or oleoylethanolamide (endogenous lipid), confirming that AS1269574 possesses a unique dual pharmacology at GPR119 and TRPA1 [1].

TRPA1 Activation
Head-to-head
Concentration-dependent Ca2+ influx
Supports dual-pathway GLP-1 secretion dissection
AR231453 and oleoylethanolamide show no TRPA1 activation
TRPA1 channel GLP-1 secretion dual agonist calcium influx

Glucose-Dependent Insulin Secretion

In the mouse pancreatic β-cell line MIN-6, AS1269574 enhances insulin secretion exclusively under high-glucose conditions (16.8 mM), with no effect observed under low-glucose conditions (2.8 mM). In contrast, the sulfonylurea glibenclamide (a KATP channel blocker) stimulates insulin secretion under both high- and low-glucose conditions, a property associated with clinical hypoglycemia risk. Furthermore, AS1907417, a close structural analog of AS1269574, also exhibits this glucose-dependent secretory profile, confirming that this characteristic is a class-specific feature of the 2,4,6-trisubstituted pyrimidine GPR119 agonist series [1][2].

Glucose-Dependent Insulin Secretion
Head-to-head
Stimulates insulin at 16.8 mM glucose only
Glucose-selective β-cell response context
Glibenclamide stimulates at both 2.8 and 16.8 mM glucose
glucose-stimulated insulin secretion MIN-6 cells hypoglycemia risk β-cell function

In Vivo Oral Bioactivity

A single oral administration of AS1269574 at 100 mg/kg to normal ICR mice significantly reduced the blood glucose area under the curve (AUC) during an oral glucose tolerance test (OGTT), with a corresponding dramatic increase in plasma insulin AUC over the 2-hour post-dose period. In contrast, AS1269574 did not alter fed or fasting plasma glucose levels in the absence of a glucose challenge, underscoring its glucose-dependent mode of action. Comparable in vivo glucose-lowering efficacy has been reported for the structurally related GPR119 agonist AS1535907 in diabetic db/db mice, but AS1269574 remains the most extensively characterized prototype of this 2,4,6-trisubstituted pyrimidine series [1][2].

Oral Glucose Tolerance
Class-level inference
Reduces OGTT glucose AUC in mice
Reported oral bioactivity and glucose response
100 mg/kg p.o. in ICR mice; class-level evidence
oral bioavailability glucose tolerance test in vivo efficacy pharmacodynamics

AS1269574 Research Applications


Dual Pathway GLP-1 Secretion Analysis

Utilize AS1269574 to discriminate between GPR119/cAMP-dependent and TRPA1/Ca2+-dependent pathways of GLP-1 secretion in intestinal L-cell models (e.g., STC-1, GLUTag). Co-treatment with TRPA1-selective blockers (AP-18, A967079, HC030031) or GPR119 antagonists allows researchers to quantify the relative contribution of each pathway to total incretin release. This application is uniquely enabled by AS1269574's dual pharmacology, which is absent in AR231453, MBX-2982, GSK1292263, and PSN632408 [1].

Glucose-Dependent Insulin Secretion Assays

Employ AS1269574 as a positive control or tool compound in MIN-6 or INS-1 β-cell insulin secretion assays to establish a glucose-dependent secretory response baseline. Unlike sulfonylureas (e.g., glibenclamide) or non-selective secretagogues, AS1269574 augments insulin release only under high-glucose conditions (≥16.8 mM), enabling researchers to model the physiological amplification of GSIS without introducing confounding hypoglycemia-associated insulin release. This scenario is directly supported by comparative data against glibenclamide [2].

In Vivo Glucose Tolerance Standard

Deploy AS1269574 as an orally bioavailable reference agonist in mouse OGTT studies to benchmark novel GPR119 agonists or to validate the functional integrity of the GPR119/GLP-1 axis in transgenic or diet-induced obesity models. AS1269574's well-documented pharmacodynamic profile (100 mg/kg p.o., significant glucose AUC reduction in ICR mice) provides a reproducible positive control for in vivo metabolic phenotyping, circumventing the extreme potency of AR231453 that may obscure subtle physiological modulations [3].

PROTAC Linker and Chemical Probe Synthesis

Leverage the 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol structure as a versatile building block for PROTAC linker optimization or as a GPR119-targeting warhead in heterobifunctional degrader design. The compound's primary aminoethanol moiety provides a chemically tractable handle for conjugation to E3 ligase ligands, while the p-bromophenyl group can serve as a synthetic diversification point for structure-activity relationship (SAR) exploration. This application is particularly relevant for medicinal chemistry campaigns seeking to exploit the unique dual pharmacology or the distinct chemical scaffold of AS1269574 .

Application
Selection Property
Validation Focus
Dual-pathway GLP-1 secretion studies
Dual GPR119/TRPA1 mechanism
Pathway-specific GLP-1 release endpoints
Glucose-dependent insulin secretion assay
Glucose-selective β-cell response
High- vs. low-glucose insulin release
In vivo oral glucose tolerance test (OGTT)
Oral bioactivity and glucose response
Glucose AUC and insulin secretion in rodent models
PROTAC warhead and chemical probe design
Aminoethanol conjugation handle
Linker attachment and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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